Amplicaine-d5 is a deuterated derivative of the local anesthetic Amplicaine. Deuteration, which involves replacing hydrogen atoms with deuterium, enhances the stability and detection of compounds in various analytical techniques, particularly mass spectrometry. This modification can improve the pharmacokinetic properties of the drug and is often used in research to trace the compound's behavior in biological systems.
Amplicaine-d5 is classified as an anesthetic agent, specifically a local anesthetic. It is derived from the parent compound Amplicaine, which belongs to the family of amide-type local anesthetics. These compounds are widely used in medical procedures to induce localized loss of sensation.
The synthesis of Amplicaine-d5 typically involves a deuteration process applied to the parent compound. The methods used for synthesizing deuterated compounds often include:
For example, a common synthetic route may involve starting from an appropriate precursor that undergoes selective reduction or substitution reactions facilitated by deuterated reagents. The synthesis process must ensure high purity and yield, often verified through techniques such as gas chromatography-mass spectrometry (GC-MS) .
The molecular structure of Amplicaine-d5 can be represented as follows:
The structure features an aromatic ring and an amide functional group, which are characteristic of local anesthetics. The presence of deuterium alters the vibrational frequencies observed in infrared spectroscopy, aiding in its identification.
Amplicaine-d5 participates in several chemical reactions typical for local anesthetics:
The reactions can be monitored using mass spectrometry, where the deuterated isotopes provide distinct fragmentation patterns that facilitate identification and quantification .
The mechanism of action of Amplicaine-d5 is similar to that of other local anesthetics. It involves:
This mechanism is crucial for its effectiveness in clinical applications where pain relief is required without affecting consciousness .
Physical Properties:
Chemical Properties:
Data from analytical studies indicate that deuteration can enhance stability during storage and analysis, making it preferable for research applications .
Amplicaine-d5 has several scientific uses:
Deuterium ($^2$H or D), a stable, nonradioactive hydrogen isotope, alters molecular properties through the kinetic isotope effect (KIE). This effect arises from the higher activation energy required to cleave carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds, slowing metabolic reactions and enhancing drug stability [3] [5]. Deuterated drugs like deutetrabenazine (FDA-approved in 2017) demonstrate reduced toxicity and extended half-lives, validating deuterium’s role in optimizing pharmacokinetics [5] [7]. More recently, de novo deuterated drugs such as deucravacitinib (2022) highlight deuterium’s utility in preserving target selectivity by blocking off-target metabolite formation [5] [7].
Table 1: Approved Deuterated Drugs and Their Therapeutic Applications
Compound | Therapeutic Use | Deuterium’s Role |
---|---|---|
Deutetrabenazine | Huntington’s chorea | Reduces CYP2D6-mediated toxic metabolites |
Donafenib | Hepatocellular carcinoma | Improves PK profile vs. non-deuterated sorafenib |
Deucravacitinib | Psoriasis | Prevents formation of non-selective JAK metabolites |
Amplicaine-d5 (C₁₄D₅H₁₇N₂O, CAS 13912-77-1), a pentadeuterated analog of the local anesthetic Octacaine (Amplicaine), serves dual roles in pharmaceutical science:
Table 2: Key Physicochemical Properties of Amplicaine-d5
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄D₅H₁₇N₂O | +5 Da vs. Amplicaine (C₁₄H₂₂N₂O) |
Molecular Weight | 239.368 g/mol | Critical for MS detection |
Log P | ~2.8 (estimated) | Similar lipophilicity to Amplicaine (log P 2.84) |
Deuterium Positions | Aromatic ring (phenyl-D₅) | Blocks common CYP450 oxidation sites |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7